molecular formula C17H16ClN3OS2 B2574909 N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide CAS No. 73316-87-7

N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide

Cat. No. B2574909
CAS RN: 73316-87-7
M. Wt: 377.91
InChI Key: HUAQWRLQUFWXDG-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide, also known as N-chloro-4-methoxy-2-thiazolyl-3-thiocarboxamide (CMTC), is a synthetic compound that has been used in scientific research for several decades. It is a member of the thiazolone class of compounds, which are known for their potent anti-inflammatory and analgesic properties. CMTC has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

Synthesis and Structural Properties

Research on related thiazolidin-4-ones, such as those involving chlorophenyl and methoxyphenyl groups, focuses on their synthesis, spectroscopic, and structural properties. These compounds are synthesized through reactions involving chloral and substituted anilines, followed by treatment with thioglycolic acid, producing a series of substituted thiazolidin-4-ones. These compounds have been studied for their conformations using high-resolution magnetic resonance spectra and ab initio calculations, providing insight into their potential as intermediates for further chemical synthesis and applications in medicinal chemistry (Issac & Tierney, 1996).

Anticancer Applications

A review article summarizing research on compounds synthesized in a laboratory, including those with chlorophenyl groups, highlighted their tumor specificity and reduced keratinocyte toxicity. This research aimed at developing new types of anticancer drugs by modifying lead compounds to introduce appropriate functional groups, reducing side effects on normal cells (Sugita et al., 2017).

Biological Potential of Thiazolidin-4-ones

The 1,3-thiazolidin-4-one nucleus and its functionalized analogs have shown significant pharmacological importance, found in commercial pharmaceuticals. Their synthesis and development have been ongoing since the mid-nineteenth century, demonstrating their potential in combating various diseases. Advances in green chemistry have also been explored for these compounds, reflecting an interest in sustainable development and environmental awareness (Santos, Jones Jr., & Silva, 2018).

Environmental Impact

The environmental impact of organochlorine compounds, including chlorophenols, has been extensively reviewed, highlighting moderate toxic effects to both mammalian and aquatic life. The persistence and bioaccumulation potential of these compounds, along with their organoleptic effects, underline the importance of understanding and mitigating their environmental presence (Krijgsheld & Gen, 1986).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c1-22-15-7-5-13(6-8-15)20-17-21(9-10-24-17)16(23)19-14-4-2-3-12(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQWRLQUFWXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(CCS2)C(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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